molecular formula C13H23NO4 B13962542 ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate

ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate

Cat. No.: B13962542
M. Wt: 257.33 g/mol
InChI Key: QLSGNKPVFPUBFT-CMDGGOBGSA-N
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Description

Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical reactions and have significant applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the amine functionality during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-4-amino-4-methylpent-2-enoate
  • Ethyl (2E)-4-{[(methoxy)carbonyl]amino}-4-methylpent-2-enoate

Uniqueness

Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate is unique due to the presence of the Boc protecting group, which provides stability to the amine functionality during chemical reactions. This makes it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

ethyl (E)-4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoate

InChI

InChI=1S/C13H23NO4/c1-7-17-10(15)8-9-13(5,6)14-11(16)18-12(2,3)4/h8-9H,7H2,1-6H3,(H,14,16)/b9-8+

InChI Key

QLSGNKPVFPUBFT-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(C)(C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C=CC(C)(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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